3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine
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Overview
Description
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine is a complex organic compound that features a pyridine ring substituted with a benzylpyrrolidine moiety, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the benzyl group. The methoxy and methyl groups are then added to the pyridine ring through electrophilic substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s effects are mediated through its binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzylpyrrolidin-3-yl-methanol
- 1-Ethylpyrrolidin-3-yl-methanol
- 1-Phenylpyrrolidin-3-yl-methanol
- 1-(2-Methoxyethyl)pyrrolidin-3-yl-methanol
Uniqueness
3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O/c1-14-10-17(18(21-2)19-11-14)16-8-9-20(13-16)12-15-6-4-3-5-7-15/h3-7,10-11,16H,8-9,12-13H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHBXRADRQXAJOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)OC)C2CCN(C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673609 |
Source
|
Record name | 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1228666-00-9 |
Source
|
Record name | 2-Methoxy-5-methyl-3-[1-(phenylmethyl)-3-pyrrolidinyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1228666-00-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Benzylpyrrolidin-3-yl)-2-methoxy-5-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70673609 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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